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molecular formula C11H14ClNS B8604864 2-Chloro-5-cyclopentylthiomethyl-pyridine

2-Chloro-5-cyclopentylthiomethyl-pyridine

Cat. No. B8604864
M. Wt: 227.75 g/mol
InChI Key: ODUROFRSCOVOMY-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Slurry 2-chloro-5-chloromethyl-pyridine (8.1 g, 45 mmol) and potassium hydroxide (10.3 g, 225 mmol) in methanol at 0° C. under nitrogen atmosphere. Add cyclopentyl mercaptan (4.8 mL, 45 mmol), warm the mixture to room temperature and stir for 16 h. Concentrate in vacuo and partition the residue between water (50 mL) and DCM (200 mL). Collect the organic phase, concentrate in vacuo and purify the crude mixture by chromatography on silica gel (330 g) eluting with hexane/EtOAc (49:1 to 4:1 gradient) to obtain the desired intermediate as an oil (8.4 g, 82%). MS (APCI+) m/z: 227 (M)+.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[CH:4][N:3]=1.[OH-].[K+].[CH:12]1([SH:17])[CH2:16][CH2:15][CH2:14][CH2:13]1>CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][S:17][CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CCl
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
4.8 mL
Type
reactant
Smiles
C1(CCCC1)S
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stir for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
partition the residue between water (50 mL) and DCM (200 mL)
CUSTOM
Type
CUSTOM
Details
Collect the organic phase
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
purify the crude mixture by chromatography on silica gel (330 g)
WASH
Type
WASH
Details
eluting with hexane/EtOAc (49:1 to 4:1 gradient)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)CSC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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